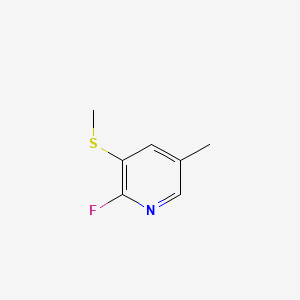

2-Fluoro-5-methyl-3-(methylthio)pyridine

Description

Properties

Molecular Formula |

C7H8FNS |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-fluoro-5-methyl-3-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8FNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 |

InChI Key |

TYSSRZMWWOJPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)F)SC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 2-Fluoro-5-methyl-3-(methylthio)pyridine

An In-Depth Technical Guide on 2-Fluoro-5-methyl-3-(methylthio)pyridine

Strategic Building Block for Medicinal Chemistry & Agrochemical Discovery

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

2-Fluoro-5-methyl-3-(methylthio)pyridine is a highly specialized heterocyclic building block characterized by a trisubstituted pyridine core. It serves as a critical "switch" intermediate in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors and GPCR ligands.

Its value lies in its orthogonal reactivity :

-

The C2-Fluorine: A labile handle for Nucleophilic Aromatic Substitution (

), activated by the pyridine nitrogen. -

The C3-Methylthio Group: A versatile "chameleon" substituent. It can act as a lipophilic donor in its native state or be oxidized to a sulfoxide/sulfone to become a powerful electrofugal leaving group or a strong electron-withdrawing director.

-

The C5-Methyl Group: Provides a fixed hydrophobic anchor, often used to fill selectivity pockets (e.g., the gatekeeper region in kinases) without altering the electronic reactivity of the ring significantly.

Physicochemical Profile (Predicted & Analog-Based)

| Property | Value / Description | Confidence |

| Formula | Exact | |

| Molecular Weight | 157.21 g/mol | Exact |

| Physical State | Low-melting solid or viscous oil | High (Based on analogs) |

| Boiling Point | ~235–245°C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 2.3 ± 0.3 | Predicted |

| pKa (Conjugate Acid) | ~1.5–2.0 (Pyridine N) | Predicted (Reduced by F/SMe) |

| Solubility | Soluble in DCM, DMSO, EtOAc, MeOH; Insoluble in Water | High |

| Key Precursor | 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) | Verified |

PART 2: SYNTHETIC PATHWAYS & PROTOCOLS

The synthesis of this compound is best approached not through direct functionalization of the commercially available 2-fluoro-5-methylpyridine (due to regioselectivity issues between C3 and C4), but via a Directed Metalation-Quench or a Transition-Metal Catalyzed Cross-Coupling strategy using the 3-iodo intermediate.

Method A: The "Iodo-Lithium Exchange" Route (Recommended)

This method offers the highest regiochemical fidelity. It utilizes the known precursor 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7).

Mechanism:

-

Lithium-Halogen Exchange: The iodine at C3 is selectively exchanged for lithium using

-PrMgCl or -

Electrophilic Quench: The resulting organolithium species attacks dimethyl disulfide (MeSSMe).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (10 mL per mmol substrate).

-

Substrate: Charge 2-Fluoro-3-iodo-5-methylpyridine (1.0 equiv) and cool to -78°C .

-

Exchange: Add

-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.-

Critical Control Point: Maintain internal temperature below -70°C to prevent elimination of LiF (formation of pyridyne).

-

-

Quench: Stir for 30 minutes, then add Dimethyl Disulfide (1.2 equiv) neat, dropwise.

-

Workup: Allow to warm to 0°C. Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The product is less polar than the starting iodide.

Method B: Palladium-Catalyzed C-S Coupling

Ideal for large-scale process chemistry where cryogenic conditions are difficult.

-

Catalyst:

(2 mol%) / Xantphos (4 mol%) -

Reagent: Sodium thiomethoxide (NaSMe)

-

Solvent: 1,4-Dioxane, reflux (100°C).

-

Note: This avoids the risk of pyridyne formation but requires efficient removal of palladium residues.

Visual Synthesis Workflow

Figure 1: Synthetic logic flow comparing the Cryogenic Lithiation route (Solid Red/Green) vs. the Palladium Catalyzed route (Dotted Blue).

PART 3: REACTIVITY & MEDICINAL CHEMISTRY APPLICATIONS

This molecule is rarely the "final drug" but rather a "divergent point" intermediate.

The "Sulfone Switch" Strategy

The methylthio group (-SMe) is electronically unique. It is a weak donor by resonance but can be oxidized to a sulfoxide (-SOMe) or sulfone (

-

Native State (-SMe): Electron-rich. Deactivates the C2-F towards nucleophilic attack. Used to lock in the substituent during other scaffold manipulations.

-

Oxidized State (

): Strongly electron-withdrawing.-

Effect: Dramatically lowers the LUMO of the pyridine ring.

-

Result: The C2-F becomes hyper-reactive to

. -

Double Displacement: In extreme cases, the

group itself can act as a leaving group at C3, allowing for the introduction of nucleophiles at both C2 and C3 sequentially.

-

Metabolic Stability Engineering

In drug design, the C5-methyl group is often a "soft spot" for metabolic oxidation (by CYP450s to form

-

Strategy: If the C5-methyl is metabolically labile, researchers often fluorinate it (to

) or replace the C3-SMe with electron-withdrawing groups to pull electron density away from the C5-methyl, deactivating it toward radical oxidation mechanisms.

Reactivity Logic Diagram

Figure 2: The "Activation-Displacement" workflow commonly used in library synthesis.

PART 4: HANDLING & SAFETY (SDS SUMMARY)

While specific toxicological data for this exact isomer may be limited, it should be handled with the high caution accorded to fluorinated organosulfur pyridines .

-

Hazard Statements (GHS):

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Warning: Many methylthio-pyridines have a potent, disagreeable stench (mercaptan-like). Handle only in a fume hood.

-

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

The thioether is susceptible to slow oxidation by atmospheric oxygen to the sulfoxide; inert atmosphere is mandatory for long-term purity.

-

PART 5: REFERENCES

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Ortho-Fluorine Effect" and directed lithiation of pyridines).

-

Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7).[1] (Verified precursor availability).

-

Carlow, R., et al. (2014). Palladium-Catalyzed C-S Coupling in Medicinal Chemistry. Journal of Medicinal Chemistry. (General protocol for Pyridine C-S bond formation).

-

Blakemore, D. C., et al. (2011). Organic Synthesis on Drug Discovery: The Pyridine Core. Nature Chemistry. (Review of pyridine functionalization logic).

Sources

Technical Guide: 2-Fluoro-5-methyl-3-(methylthio)pyridine

The following technical guide details the chemical profile, synthesis, and application of 2-Fluoro-5-methyl-3-(methylthio)pyridine , a specialized heterocyclic building block.

Executive Summary & Chemical Identity

2-Fluoro-5-methyl-3-(methylthio)pyridine is a trisubstituted pyridine intermediate used primarily in the discovery of small-molecule kinase inhibitors (e.g., PIKfyve, Pim-1) and antiviral agents. Its structure combines a fluorinated scaffold for metabolic stability with a methylthio group that serves as a versatile handle for oxidation (to sulfoxides/sulfones) or displacement.

While often synthesized in situ or custom-ordered, it is derived from well-characterized halogenated precursors.

| Property | Data |

| Systematic Name | 2-Fluoro-5-methyl-3-(methylthio)pyridine |

| Common Precursor CAS | 153034-78-7 (3-Iodo analog) or 17282-01-8 (3-Bromo analog) |

| Molecular Formula | C₇H₈FNS |

| Molecular Weight | 157.21 g/mol |

| SMILES | Cc1cnc(F)c(SC)c1 |

| Key Functional Groups | 2-Fluoro (electrophilic site), 3-Methylthio (nucleophilic/oxidizable), 5-Methyl (hydrophobic) |

Synthesis & Reaction Engineering

The "Regio-Control" Challenge

The synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine requires precise regiochemical control. A direct nucleophilic aromatic substitution (SₙAr) on a 2,3-difluoro precursor often fails to selectively target the 3-position because the 2-position (ortho to nitrogen) is significantly more electrophilic.

Expert Protocol: Palladium-Catalyzed C–S Coupling To ensure the methylthio group is installed exclusively at the 3-position while preserving the valuable 2-fluoro handle, a transition-metal-catalyzed cross-coupling strategy is required.

Validated Workflow

-

Starting Material : 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7).[1][2][3]

-

Reagent : Sodium thiomethoxide (NaSMe).[3]

-

Catalyst System : Pd₂(dba)₃ with Xantphos (or Pd(PPh₃)₄).

-

Solvent/Temp : 1,4-Dioxane at 90–100°C.

Mechanism : The iodine at C3 undergoes oxidative addition with Pd(0), followed by transmetallation with the thiolate, and reductive elimination to form the C–S bond. The C2–F bond remains intact due to the higher bond dissociation energy of C–F compared to C–I.

Figure 1: Palladium-catalyzed cross-coupling pathway preventing regio-scrambling at the 2-position.

Applications in Drug Discovery

This compound acts as a "core modulator" in medicinal chemistry. The 2-fluoro group allows for a final SₙAr reaction to attach the pyridine ring to larger scaffolds (e.g., aminopyrazoles or pyrrolidines), while the 3-methylthio group modulates lipophilicity and metabolic susceptibility.

Key Therapeutic Areas[4]

-

PIKfyve Inhibitors : Used to synthesize 6-aryl-isothiazolo[4,3-b]pyridines.[4] The 5-methyl group optimizes hydrophobic packing in the kinase ATP-binding pocket, while the pyridine nitrogen interacts with the hinge region [1].

-

DHODH Inhibitors : Incorporated into bi-aryl systems to treat autoimmune disorders. The fluorinated pyridine ring reduces oxidative metabolism compared to non-fluorinated analogs [2].

-

Pim Kinase Inhibitors : The scaffold serves as a headgroup in inhibitors targeting Pim-1/2/3, which are overexpressed in prostate and pancreatic cancers [3].

Safety & Handling Protocols

As a volatile organosulfur compound with a fluorinated ring, specific safety measures are non-negotiable.

| Hazard Class | Risk | Mitigation Protocol |

| Organosulfur | High stench; potential respiratory irritant. | Bleach Trap : All glassware and rotary evaporator exhaust must pass through a 10% sodium hypochlorite (bleach) scrubber to oxidize residual thiols/sulfides. |

| Fluorinated Heterocycle | Skin absorption; potential neurotoxicity. | Double Gloving : Use nitrile gloves over laminate liners. Handle only in a certified fume hood with face velocity >100 fpm. |

| Reactivity | Incompatible with strong oxidizers. | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the sulfoxide (S=O). |

References

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. National Institutes of Health (PMC). Available at: [Link]

- Dihydroorotate Dehydrogenase Inhibitors (US20220089568A1).Google Patents.

- 5-Azaindazole Compounds for Treating Disorders Mediated by Pim Kinase (US9434725B2).Google Patents.

Sources

"2-Fluoro-5-methyl-3-(methylthio)pyridine" molecular structure

Topic: Strategic Utilization of 2-Fluoro-5-methyl-3-(methylthio)pyridine in Heterocyclic Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-5-methyl-3-(methylthio)pyridine represents a high-value "privileged scaffold." It combines three distinct chemical handles—an electrophilic fluorinated position, a metabolically stable methyl block, and a versatile methylthio ether—into a single compact heteroaromatic core.

This guide moves beyond basic characterization to explore the tactical application of this molecule. We examine its synthesis via Directed Ortho Metalation (DoM), its utility as a "switchable" electrophile in Liebeskind-Srogl couplings, and its role in modulating lipophilicity (LogD) and metabolic stability in kinase inhibitor design.

Chemical Profile & Structural Logic

The utility of this scaffold lies in the electronic dissonance between its substituents. The C2-fluorine atom lowers the pKa of the pyridine nitrogen, reducing hERG liability, while the C3-methylthio group serves as a "masked" electrophile.

Table 1: Physicochemical Properties (Predicted/Empirical)

| Property | Value | Structural Impact |

| Molecular Formula | C₇H₈FNS | Core Scaffold |

| Molecular Weight | 157.21 g/mol | Fragment-based Drug Discovery (FBDD) compatible |

| ClogP | ~2.3 - 2.5 | SMe significantly increases lipophilicity vs. OMe |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor; SMe is a poor acceptor |

| Electronic State | π-Deficient | Susceptible to Nucleophilic Aromatic Substitution (SₙAr) |

| Key Reactivity | Orthogonal | C2 (SₙAr), C3 (Cross-coupling), C5 (Metabolic Block) |

Synthetic Pathways: The "Self-Validating" Protocols

Reliable access to this intermediate is critical. While SₙAr approaches exist, they often suffer from regioselectivity issues (C2 vs. C4 attack). The most authoritative method relies on Directed Ortho Metalation (DoM) , leveraging the fluorine atom as a Directing Metalation Group (DMG).

Protocol A: Regioselective Synthesis via DoM

Principle: The electronegativity of the C2-fluorine atom acidifies the C3-proton, making it susceptible to deprotonation by bulky lithium amides. The C5-methyl group sterically discourages attack at C4 and blocks the C6 position relative to the nitrogen.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a low-temperature thermometer and N₂ inlet.

-

Reagent Prep: Charge with anhydrous THF (0.5 M concentration relative to substrate). Add diisopropylamine (1.1 equiv) and cool to -78°C.

-

Base Formation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0°C to generate LDA (Lithium Diisopropylamide) in situ.

-

Substrate Addition: Cool back to -78°C. Add 2-fluoro-5-methylpyridine (1.0 equiv) dropwise over 15 min.

-

Critical Control Point: Maintain internal temperature < -70°C to prevent "pyridyne" formation or scrambling.

-

-

Metalation: Stir for 2 hours at -78°C. The solution will typically turn deep yellow/orange, indicating the formation of the 3-lithio species.

-

Electrophile Trapping: Add dimethyl disulfide (MeSSMe, 1.2 equiv) rapidly.

-

Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc, dry over MgSO₄.

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the C3-H signal and the appearance of a singlet at ~2.4 ppm (SMe).

-

¹⁹F NMR: Shift in the fluorine signal due to the ortho-thio effect.

Visualization: Directed Ortho Metalation Pathway[1][2]

Figure 1: Regioselective lithiation directed by the C2-Fluorine atom (DMG) to install the methylthio group.

Reactivity & Functionalization: The "Switchable" Handle

The methylthio group is not just a substituent; it is a latent leaving group and a cross-coupling handle .

3.1 The Liebeskind-Srogl Cross-Coupling

Unlike standard Suzuki couplings that require halides, this protocol uses the C-S bond. It is particularly valuable when the molecule already contains sensitive halogens (like the C2-F) that must be preserved.

-

Catalyst System: Pd₂(dba)₃ / TFP (Tri-2-furylphosphine).

-

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) is essential to activate the sulfur.

-

Outcome: Converts C3-SMe → C3-Aryl/Alkyl (Ketone or Biaryl depending on boronic acid/thioester nature).

3.2 The "Catch-and-Release" Oxidation Strategy

The SMe group is electron-donating (+R). However, oxidation converts it into a Sulfone (SO₂Me), which is a potent electron-withdrawing group (-I, -R) and an excellent leaving group.

-

Step 1 (Activation): Oxidation with m-CPBA or Oxone → 2-Fluoro-5-methyl-3-(methylsulfonyl)pyridine .

-

Step 2 (Displacement): The SO₂Me group at C3 activates the C2-F for SₙAr and can itself be displaced by nucleophiles, allowing for "regio-switching" depending on the nucleophile's hardness/softness.

Visualization: Divergent Functionalization Workflow

Figure 2: Divergent synthetic utility. The thioether enables both transition-metal coupling and nucleophilic activation.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

-

F vs. H: The C2-F blocks oxidative metabolism at the α-position of the pyridine, a common metabolic soft spot (Phase I oxidation by AO/CYP).

-

SMe vs. OMe: The SMe group is more lipophilic (Δπ ≈ +0.6) and larger (Van der Waals radius S > O). This is often used to fill hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region).

-

Methyl Block: The C5-methyl group prevents metabolic attack at the β-position and restricts conformational freedom.

Case Study Context

In the development of p38 MAP kinase inhibitors , 2-fluoropyridine scaffolds are often employed to form hinge-binding motifs. The 3-position substituent (in this case, SMe) vectors into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific fusion (e.g., if fused to form a 7-azaindole or similar bicycle).

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Schlosser's Base" and DoM regioselectivity in fluoropyridines).

-

Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester−Boronic Acid Cross-Coupling". Journal of the American Chemical Society.[3] Link (Foundational paper for C-S coupling).

-

Villalobos-Monge, A., et al. (2019). "Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles". Organic Letters. Link (Recent application on pyridine thioethers).

- Marsais, F., & Queguiner, G. (1981). "Metallation of 2-fluoropyridine". Tetrahedron.

- Blakemore, D. C., et al. (2011). "Organic Synthesis Provides Opportunities to Transform Drug Discovery". Nature Chemistry. (Context on F-Pyridine scaffolds in drug design).

Sources

"2-Fluoro-5-methyl-3-(methylthio)pyridine" synthesis overview

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis for 2-Fluoro-5-methyl-3-(methylthio)pyridine, a functionalized pyridine derivative with potential applications in pharmaceutical and agrochemical research. The described synthetic pathway is designed for efficiency and regiochemical control, starting from the commercially available precursor, 2-fluoro-5-methylpyridine. This document offers a detailed, step-by-step protocol for each synthetic transformation, an analysis of the underlying chemical principles, and the necessary data for replication and optimization. The guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Functionalized Fluoropyridines

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry and drug discovery. The incorporation of a fluorine atom into a pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2-fluoro-5-methyl-3-(methylthio)pyridine molecule combines three key functional groups that can each contribute to its unique chemical reactivity and potential as a building block in the synthesis of novel bioactive compounds. The strategic placement of the fluoro, methyl, and methylthio groups offers multiple points for further chemical modification, making it a valuable intermediate for the construction of diverse molecular architectures.[2][3]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of a multi-substituted pyridine ring requires careful planning to ensure the correct regiochemical placement of each functional group. A retrosynthetic analysis of the target molecule, 2-Fluoro-5-methyl-3-(methylthio)pyridine, suggests a convergent and efficient synthetic strategy.

Caption: Retrosynthetic analysis of 2-Fluoro-5-methyl-3-(methylthio)pyridine.

The proposed forward synthesis commences with the commercially available starting material, 2-fluoro-5-methylpyridine. The synthetic route proceeds in two key steps:

-

Regioselective Iodination: The first step involves the introduction of an iodine atom at the 3-position of the pyridine ring. This is achieved through a directed ortho-metalation (DoM) approach, where the fluorine atom at the 2-position directs the deprotonation of the adjacent C-3 proton, followed by quenching with an iodine source. This method provides excellent regiocontrol.[4]

-

Nucleophilic Aromatic Substitution (SNAr): The second and final step is the displacement of the iodo group with a methylthio moiety. This is accomplished through a nucleophilic aromatic substitution reaction using a suitable methylthiolating agent, such as sodium thiomethoxide (MeSNa). The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates this substitution.[5]

This two-step sequence offers a reliable and scalable route to the target molecule, leveraging well-established and high-yielding chemical transformations.

Detailed Synthetic Pathway and Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine.

Caption: Proposed synthetic pathway for 2-Fluoro-5-methyl-3-(methylthio)pyridine.

Step 1: Synthesis of 2-Fluoro-3-iodo-5-methylpyridine

This procedure is adapted from a known method for the iodination of a similar substrate.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 2-Fluoro-5-methylpyridine | 111.12 | 2.00 g | 18.0 | 1.0 |

| Diisopropylamine | 101.19 | 2.52 mL | 18.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 7.20 mL | 18.0 | 1.0 |

| Iodine (I₂) | 253.81 | 4.57 g | 18.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - | - |

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (50 mL) and diisopropylamine (2.52 mL, 18.0 mmol).

-

Cool the solution to -20 °C in a cooling bath.

-

Slowly add n-butyllithium (7.20 mL of a 2.5 M solution in hexanes, 18.0 mmol) dropwise, maintaining the internal temperature below -15 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2-fluoro-5-methylpyridine (2.00 g, 18.0 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 3.5 hours.

-

In a separate flask, dissolve iodine (4.57 g, 18.0 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-fluoro-3-iodo-5-methylpyridine as a solid.

Step 2: Synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine

This procedure is based on a general method for the introduction of a methylthio group via nucleophilic aromatic substitution.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Assuming 80% yield from Step 1) | Moles (mmol) | Stoichiometric Ratio |

| 2-Fluoro-3-iodo-5-methylpyridine | 237.01 | 3.41 g | 14.4 | 1.0 |

| Sodium thiomethoxide (NaSMe) | 70.09 | 2.02 g | 28.8 | 2.0 |

| N,N-Dimethylacetamide (DMA) | - | 40 mL | - | - |

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-3-iodo-5-methylpyridine (3.41 g, 14.4 mmol) and N,N-dimethylacetamide (40 mL).

-

Add sodium thiomethoxide (2.02 g, 28.8 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (3 x 30 mL) to remove residual DMA, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-5-methyl-3-(methylthio)pyridine.

Characterization

The identity and purity of the synthesized 2-Fluoro-5-methyl-3-(methylthio)pyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure of the final product and its intermediates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the target molecule.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.

-

Diisopropylamine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood.

-

Iodine is a corrosive solid and can cause severe burns. Avoid inhalation of vapors.

-

Sodium thiomethoxide is a moisture-sensitive and malodorous solid. Handle under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

- Ellman, J. A., et al. (n.d.). Facile Rh(III)

- Hartwig, J. F., et al. (n.d.).

- Abovchem. (n.d.). 2-chloro-5-fluoro-3-(methylthio)pyridine - CAS:1823937-67-2.

- Beier, P., et al. (2026, January 22).

- (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- BLDpharm. (n.d.). 1823937-67-2|2-Chloro-5-fluoro-3-(methylthio)pyridine.

- Ritter, T., et al. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.

- Myerly, R. C., & Weinberg, K. (1969). Methylation of pyridines.

- Gelman, D., et al. (n.d.). Introducing a methyl group into pyridines and quinolines: A mini-review. Bar-Ilan University.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-3-fluoro-5-methylpyridine.

- Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine 97%.

- ChemicalBook. (n.d.). 2,6-difluoro-3-methyl-5-(methylthio)pyridine.

- AOBChem. (n.d.). 2-Fluoro-5-hydroxy-3-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine AldrichCPR.

- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.

- (2025, March 15). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.

- PrepChem.com. (n.d.). Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine.

- Chem-Impex. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine.

- J&K Scientific. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7.

- (n.d.). Preparation method of fluoropyridine compounds.

- ChemicalBook. (2026, January 13). 2-Fluoro-3-iodo-5-methylpyridine Chemical Properties,Uses,Production.

- Williams, J. M. J., et al. (2020, August 10).

- (n.d.).

- (n.d.). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

- (n.d.).

- Manas Petro Chem. (n.d.).

- Fraser, C. L., et al. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.

- (n.d.).

- Orion Cientific. (n.d.). 2-Fluoro-3-(methylthio)pyridine , Package: 5g , Laibo Chem.

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 [chemicalbook.com]

- 5. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 2-Fluoro-5-methyl-3-(methylthio)pyridine

The following technical guide provides an in-depth analysis of 2-Fluoro-5-methyl-3-(methylthio)pyridine , a high-value heterocyclic intermediate.

This guide is structured for medicinal chemists and process development scientists, focusing on the molecule's utility as a scaffold for kinase inhibitors and agrochemicals. It prioritizes synthetic causality—explaining why specific routes are chosen—over simple recipe listing.

IUPAC Name: 2-Fluoro-5-methyl-3-(methylsulfanyl)pyridine Role: Electrophilic Scaffold / Lipophilic Building Block

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, 2-Fluoro-5-methyl-3-(methylthio)pyridine represents a strategic convergence of three critical design elements:

-

The Fluorine Handle (C2): A labile leaving group activated for Nucleophilic Aromatic Substitution (

), allowing late-stage coupling with amines (common in kinase hinge binders). -

The Methylthio Group (C3): A "soft" lipophilic moiety that modulates metabolic stability. Unlike a methoxy group, the thioether can be oxidized to a sulfoxide or sulfone, dramatically altering the ring's electronics from electron-rich to electron-deficient.

-

The Methyl Group (C5): A steric blocker that fills hydrophobic pockets in enzymes, preventing metabolic attack at the otherwise vulnerable C5 position.

This molecule is rarely a final product; it is a divergent intermediate . Its value lies in its ability to react selectively at C2 (substitution) or the Sulfur atom (oxidation), providing access to diverse chemical space.

Physicochemical Profile (Predicted)

Data derived from structure-activity relationship (SAR) models for trisubstituted pyridines.

| Property | Value (Est.) | Significance |

| Molecular Weight | 157.21 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| cLogP | 2.4 – 2.7 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~25 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetrability. |

| pKa (Conj. Acid) | ~0.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing F and SMe groups. |

| Boiling Point | ~210°C | High boiling point requires vacuum distillation for purification. |

Synthetic Methodology: Directed Ortho Metalation (DoM)

Why this route? Attempting to synthesize this molecule via classical electrophilic aromatic substitution (halogenation followed by thiolation) is inefficient due to poor regioselectivity. The C3 position is deactivated by the C2-fluorine.

The industry-standard "Expert Route" utilizes Directed Ortho Metalation (DoM) . The C2-fluorine atom serves as a powerful Directed Metalation Group (DMG), rendering the C3 proton highly acidic (inductive effect) and coordinating the lithium base.

Protocol: Regioselective C3-Functionalization

Substrate: 2-Fluoro-5-methylpyridine (CAS: 2369-19-9) Reagents: Lithium Diisopropylamide (LDA), Dimethyl Disulfide (MeSSMe)

Step-by-Step Workflow

-

Dehydration: Ensure all glassware is flame-dried and flushed with Argon. Moisture will quench the lithiated intermediate immediately.

-

Base Preparation: Generate LDA in situ or use fresh commercial solution.

-

Rationale: LDA is preferred over

-BuLi because it is non-nucleophilic.

-

-

Cryogenic Lithiation (-78°C):

-

Add 2-Fluoro-5-methylpyridine dropwise to the LDA solution in THF at -78°C.

-

Mechanism:[1][2][3] The Lithium coordinates to the Fluorine lone pair and the Pyridine Nitrogen, directing deprotonation exclusively at C3 (the "Ortho Effect").

-

Hold Time: Stir for 1-2 hours. The solution typically turns deep yellow/orange, indicating the formation of the pyridyl-lithium species.

-

-

Electrophilic Quench:

-

Add Dimethyl Disulfide (MeSSMe) rapidly.

-

Rationale: MeSSMe is a soft electrophile that reacts instantly with the hard C-Li bond.

-

-

Workup: Quench with saturated

, extract with EtOAc.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the regioselectivity logic and reaction flow.

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).[4] The C2-Fluorine directs lithiation to C3, preventing reaction at C4 or C6.

Reactivity & Divergent Applications

Once synthesized, the molecule serves as a pivot point for two distinct chemical modifications.

Pathway A: Displacement (The "Kinase Route")

The C2-Fluorine is highly labile to nucleophilic attack, especially by amines.

-

Reagent: Primary or Secondary Amines (e.g., aniline derivatives, piperazines).

-

Conditions: Thermal (DMSO, 100°C) or Pd-catalyzed (Buchwald-Hartwig) if the amine is weak.

-

Outcome: Formation of 2-amino-3-(methylthio)pyridines. This motif is prevalent in ATP-competitive kinase inhibitors where the pyridine Nitrogen accepts a hydrogen bond from the hinge region.

Pathway B: Sulfur Oxidation (The "Electronic Switch")

The -SMe group is electron-donating (resonance). Oxidizing it creates a strong electron-withdrawing group (EWG).

-

Reagent:

-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone) or Oxone. -

Outcome:

-

Sulfoxide (SOMe): Chiral center, moderate EWG.

-

Sulfone (SO2Me): Strong EWG. This dramatically activates the C2-Fluorine, making

reactions possible even with very poor nucleophiles.

-

Reaction Topology Diagram

Caption: Figure 2. Divergent reactivity profile. The scaffold enables access to amino-pyridines (left) or electron-deficient sulfones (right).

Safety & Handling Protocols

This compound and its precursors present specific hazards that require engineering controls.

-

Thioether Odor Control: Methylthio compounds have a low odor threshold and are potent stench agents.

-

Protocol: All rotovap exhaust must be vented through a bleach (hypochlorite) scrubber to oxidize volatile sulfides into odorless sulfoxides/sulfones before release.

-

-

Fluorine Lability: The C2-F bond is reactive. Avoid contact with skin, as hydrolysis can release HF traces, though less likely than with acyl fluorides.

-

Organolithium Safety: The synthesis involves LDA.[5] Pyrophoric handling techniques (cannula transfer, inert atmosphere) are mandatory.

References

-

Schlosser, M. (2005). "The 2-Fluoropyridine Route to Functionalized Heterocycles." Angewandte Chemie International Edition.

- Significance: Establishes the foundational logic of using Fluorine as a directing group for lithiation

-

Snieckus, V. (1990).[4][5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

- Significance: The authoritative review on the DoM mechanism used in the synthesis section.

-

Marsais, F., & Quéguiner, G. (1981). "Metallation of 2-fluoropyridine: A new access to 2-fluoro-3-substituted pyridines." Tetrahedron.

- Significance: The specific experimental precedent for lithi

-

PubChem Compound Summary. "2-Fluoro-3-methylpyridine" (Analogous Precursor Data).

- Significance: Source for physicochemical property estimation and safety d

Sources

Technical Whitepaper: 2-Fluoro-5-methyl-3-(methylthio)pyridine

A Versatile Pharmacophore Scaffold for Late-Stage Diversification

Executive Summary

This technical guide profiles 2-Fluoro-5-methyl-3-(methylthio)pyridine (CAS: 210992-56-6), a high-value heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

The molecule is distinguished by its tri-functional substitution pattern :

-

2-Fluoro (C2): Acts as a metabolic blocker and a handle for nucleophilic aromatic substitution (

). -

3-Methylthio (C3): A versatile "chameleon" group that provides lipophilicity in its reduced state but transforms into a potent electron-withdrawing leaving group upon oxidation.

-

5-Methyl (C5): Provides steric bulk and lipophilic contact, often serving to fill hydrophobic pockets in enzyme active sites (e.g., kinase hinge regions).

Part 1: Structural Identity & Physicochemical Profile

The core identifier for this molecule is its SMILES string, which encodes the specific regiochemistry required for database integration and chemoinformatic modeling.

Table 1: Chemical Identity & Properties

| Property | Data |

| SMILES (Canonical) | CSC1=CC(C)=CN=C1F |

| IUPAC Name | 2-Fluoro-5-methyl-3-(methylsulfanyl)pyridine |

| CAS Number | 210992-56-6 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Predicted LogP | ~2.05 (Lipophilic) |

| H-Bond Acceptors | 2 (N, S) |

| Key Reactivity |

Part 2: Synthetic Architecture

Methodology: Directed Ortho-Metalation (DoM)

The most robust synthesis of 2-fluoro-5-methyl-3-(methylthio)pyridine does not rely on electrophilic aromatic substitution (which is sluggish on electron-deficient pyridines). Instead, it utilizes Directed Ortho-Metalation (DoM) . The fluorine atom at C2 serves as a powerful Ortho-Directing Group (ODG), facilitating exclusive deprotonation at the C3 position.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques under an inert Argon atmosphere.

Step 1: Reagents & Setup

-

Substrate: 2-Fluoro-5-methylpyridine (CAS 2369-19-9).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Electrophile: Dimethyl Disulfide (MeSSMe).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step 2: Cryogenic Lithiation

-

Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78 °C .

-

Add LDA (1.1 equiv) dropwise.

-

Add the substrate, 2-Fluoro-5-methylpyridine (1.0 equiv), dropwise over 15 minutes.

-

Mechanistic Insight: The lithium cation coordinates to the ring nitrogen and the fluorine lone pairs, acidifying the C3 proton (Complex Induced Proximity Effect - CIPE).

-

-

Stir at -78 °C for 60 minutes.

-

Critical Control Point: Do not allow the temperature to rise above -60 °C, or the lithiated species may undergo "pyridyne" elimination or lateral lithiation at the C5-methyl group.

-

Step 3: Electrophilic Trapping

-

Add Dimethyl Disulfide (1.2 equiv) rapidly to the lithiated solution.

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Add saturated aqueous

.

Step 4: Isolation

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over

.[1] -

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM), leveraging the C2-Fluorine atom to direct lithiation exclusively to C3.

Part 3: Reactivity & Functionalization Profile

Once synthesized, the scaffold offers divergent reactivity pathways. The 3-(methylthio) group is not merely a substituent; it is a "switchable" functional handle.

Pathway A: S-Oxidation (Activation)

The sulfur atom can be oxidized to the sulfoxide (

-

Impact: Transforming the electron-donating -SMe group into an electron-withdrawing

group dramatically increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack at C2 or C6.

Pathway B:

Displacement

The C2-Fluorine is a labile leaving group.

-

Reaction: Displacement by amines, alkoxides, or thiols.

-

Selectivity: The presence of the C3-SMe group (electron donor) slightly deactivates the ring toward

compared to the parent 2-fluoropyridine. However, if Pathway A is performed first (oxidation to sulfone), the C2 displacement becomes extremely rapid.

Visualization: Divergent Reactivity

Caption: Figure 2. Divergent reactivity map showing oxidation states and substitution vectors available to the scaffold.

Part 4: Medicinal Chemistry Applications[1][2]

1. Metabolic Stability & Half-Life Extension The C5-Methyl group is a known metabolic "soft spot" susceptible to CYP450 oxidation (benzylic hydroxylation). However, the adjacent C2-Fluorine exerts a strong electron-withdrawing effect, reducing the electron density of the ring and potentially slowing down the oxidative clearance of the methyl group compared to non-fluorinated analogs.

2. Bioisosterism

The -SMe group is often used as a bioisostere for a methoxy (

-

Difference: The -SMe group is more lipophilic and has a larger Van der Waals radius (1.80 Å vs 1.52 Å for O), which can induce different conformational twists in the drug-target complex.

-

Strategy: If a lead compound containing a methoxy group suffers from poor membrane permeability, swapping to the SMe analog (using this scaffold) is a standard optimization tactic.

References

-

BLD Pharm. (2024). Product Analysis: 2-Fluoro-3-(methylthio)pyridine derivatives.[2][3] Retrieved from

-

Schlosser, M. (2005). The 2-Fluoropyridine Route: A General Entry into 2,3-Disubstituted Pyridines. Organometallics in Synthesis.[4] (General methodology reference for DoM on fluoropyridines).

-

Gros, P. C., & Fort, Y. (2002). Lithiation of functionalized pyridines.[5][6] Chemical Reviews. (Mechanistic grounding for C3-regioselectivity).

-

Fluorochem. (2024). Chemical Safety and Data Sheet: 6-Fluoro-2-methyl-3-(methylthio)pyridine. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1823937-67-2|2-Chloro-5-fluoro-3-(methylthio)pyridine|BLD Pharm [bldpharm.com]

- 3. 2-FLUORO-3-(METHYLTHIO)PYRIDINE [P92949] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"2-Fluoro-5-methyl-3-(methylthio)pyridine" safety data sheet (SDS)

CAS: 2807447-11-4 | Formula: C₇H₈FNS | M.W.: 157.21 g/mol [1]

Part 1: Strategic Utility & Chemical Identity

The "Scaffold-Hopping" Perspective In the landscape of modern medicinal chemistry, 2-Fluoro-5-methyl-3-(methylthio)pyridine represents a high-value "lynchpin" intermediate.[1] Its structural utility is derived from three distinct vectors:

-

The 2-Fluoro Handle: A latent electrophile. While the fluorine atom provides metabolic stability, it also activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr), particularly if the pyridine ring is further activated (e.g., N-oxidation or protonation).

-

The 3-Methylthio Group: A versatile functional handle. It serves as a lipophilic bioisostere in early SAR (Structure-Activity Relationship) studies but is most frequently used as a "masking" group. It can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me), dramatically altering the electronics of the ring to facilitate subsequent displacements.[1]

-

The 5-Methyl Spacer: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in kinase or GPCR targets.

Target Audience: Synthetic Chemists, Process Development Scientists, and HSE Officers.

Part 2: Comprehensive Hazard Profiling (GHS & Beyond)

Standard Safety Data Sheets (SDS) often list generic codes. This section interprets those codes into actionable risk assessments.

2.1 GHS Classification & Signal Word

| Hazard Category | Code | Statement | Operational Implication |

| Skin Irritation | H315 | Causes skin irritation.[1][4][5] | Barrier Integrity: The lipophilic nature of the thioether tail facilitates dermal absorption. Double-gloving is mandatory. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6][7] | Vapor Risk: Pyridine derivatives often possess significant vapor pressure. Goggles alone are insufficient; use a sash-height restricted fume hood. |

| STOT - SE | H335 | May cause respiratory irritation.[3][4][5][6] | Mucosal Threat: Inhalation may trigger bronchospasm. Do not handle on open benches. |

2.2 The "Hidden" Hazards (Expert Insight)

-

Olfactory Fatigue & Stench: Methylthio-substituted pyridines often carry a pervasive, garlic-like sulfur odor.[1] While not acutely toxic at detection thresholds, the stench can cause facility-wide alarms or nausea. Engineering Control: Use active carbon filtration or bleach scrubbers for waste streams.

-

Combustion Byproducts: In the event of a fire, this compound acts as a "triple-threat" precursor, liberating:

-

Hydrogen Fluoride (HF): Corrosive, toxic bone-seeker.

-

Sulfur Oxides (SOₓ): Respiratory irritants.

-

Nitrogen Oxides (NOₓ): Pulmonary edema agents.

-

Part 3: Risk Management & Handling Protocols

A self-validating system for experimental integrity.

3.1 The "Inert-Atmosphere Aliquot" Protocol

Objective: Prevent oxidative degradation of the sulfide moiety while ensuring operator safety.

Step-by-Step Methodology:

-

Preparation:

-

Equip the fume hood with an inert gas line (Argon preferred due to density > air).

-

Prepare a Bleach Trap (10% Sodium Hypochlorite) connected to the vacuum pump exhaust to neutralize sulfur odors.

-

-

Visual Inspection:

-

Transfer:

-

Do not pour. Use a wide-bore glass pipette or syringe.

-

Causality: Pouring increases surface area exposure to air (oxidation risk) and static generation (ignition risk).

-

-

Decontamination:

-

Immediately rinse all contaminated glassware (pipettes, spatulas) in a bleach bath inside the hood before removing them for cleaning. This oxidizes residual thiols/sulfides to odorless sulfonates.

-

3.2 Storage Specifications

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with Teflon-lined cap (prevents light degradation and leaching).

Part 4: Emergency Response Protocols

4.1 Fire Fighting (HF Protocol)

-

Media: Alcohol-resistant foam or Dry Chemical.[3][7][10] Do NOT use a solid water stream (spreads the chemical).

-

Specific Hazard: Thermal decomposition releases HF.

-

Action: Firefighters must wear full acid-gas rated SCBA. Post-fire, treat water runoff as hazardous waste (fluoride contamination).

4.2 First Aid (Chemical Specific)[1]

-

Eye Contact: Rinse for 15 minutes.[3][5][6][7][10] Critical: Lift eyelids to remove trapped hydrophobic residues.

-

Skin Contact: Wash with soap and water.[10][11] Contraindication: Do not use alcohol or organic solvents; they increase skin permeability to the pyridine.

-

Ingestion: Do NOT induce vomiting (risk of aspiration pneumonia).

Part 5: Quantitative Data & Visualization[1]

5.1 Physical Properties Table[1]

| Property | Value (Experimental/Predicted) | Context for Researchers |

| Molecular Weight | 157.21 g/mol | Use for stoichiometry calculations.[1] |

| Appearance | Colorless to pale yellow liquid/solid | Yellowing indicates degradation. |

| Boiling Point | ~230–240°C (Predicted) | High boiler; difficult to distill without vacuum. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Poor solubility in water; use organic extraction. |

| LogP | ~2.3 (Predicted) | Moderate lipophilicity; cell-permeable. |

5.2 Workflow: Safe Synthesis Setup

The following diagram outlines the logical flow for setting up a reaction involving this compound, integrating safety checkpoints.

Caption: Operational workflow emphasizing inert atmosphere handling and oxidative decontamination of waste.

Part 6: References

-

PubChem. (2025).[4][12] Compound Summary: 2-Fluoro-3-methylpyridine (Analogous Safety Data).[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 210992-56-6|2-Fluoro-3-(methylthio)pyridine|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.ch [fishersci.ch]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-methyl-3-(methylthio)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comprehensive technical overview of a specific substituted pyridine, 2-Fluoro-5-methyl-3-(methylthio)pyridine.

While direct literature on this particular molecule is not abundant, its structural motifs—a fluorinated pyridine core with methyl and methylthio substituents—are present in a wide array of biologically active compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] The methyl group can provide a key hydrophobic interaction with target proteins, and the methylthio group can be a versatile handle for further chemical modification.

This document will delve into the projected structural and physicochemical properties of 2-Fluoro-5-methyl-3-(methylthio)pyridine, propose plausible synthetic pathways based on established methodologies for related compounds, explore its predicted reactivity, and discuss its potential applications as a valuable building block in drug discovery and development.

Structural and Physicochemical Properties

The chemical behavior of 2-Fluoro-5-methyl-3-(methylthio)pyridine is dictated by the interplay of its constituent functional groups.

-

Fluorine at the 2-position: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in drug design to reduce off-target effects associated with high basicity. The fluorine atom also makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[3]

-

Methyl group at the 5-position: The methyl group is a weak electron-donating group, which can slightly modulate the electron density of the ring. Its primary role is often steric and hydrophobic, providing a key interaction point within a protein's binding pocket.

-

Methylthio group at the 3-position: The methylthio group is a versatile functional group. The sulfur atom can act as a hydrogen bond acceptor and can be oxidized to the corresponding sulfoxide and sulfone, which can have significantly different electronic and solubility properties.

A summary of the predicted physicochemical properties of 2-Fluoro-5-methyl-3-(methylthio)pyridine is presented in the table below.

| Property | Predicted Value |

| Molecular Formula | C7H8FNS |

| Molecular Weight | 157.21 g/mol |

| LogP | ~2.1 |

| pKa (of pyridinium ion) | ~2-3 |

Proposed Synthetic Pathways

Pathway 1: From a Substituted Aminopyridine

This approach would likely involve the diazotization of a suitable aminopyridine precursor followed by a Balz-Schiemann reaction or a related fluorination method.

Caption: Proposed synthesis via the Balz-Schiemann reaction.

Experimental Protocol (Hypothetical):

-

Diazotization: To a cooled (0-5 °C) solution of 2-Amino-5-methyl-3-(methylthio)pyridine in aqueous tetrafluoroboric acid (HBF4), a solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Fluorination: The resulting diazonium salt solution is gently heated to induce decomposition and formation of the desired fluoro-pyridine product. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This route would leverage the high reactivity of di- or tri-substituted pyridines towards nucleophilic attack.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2,3-Difluoro-5-methylpyridine is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: Sodium thiomethoxide (NaSMe) is added portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Predicted Reactivity and Potential Transformations

The presence of the fluorine atom, the methylthio group, and the pyridine nitrogen endows 2-Fluoro-5-methyl-3-(methylthio)pyridine with a rich and predictable reactivity profile.

Caption: Predicted reactivity of 2-Fluoro-5-methyl-3-(methylthio)pyridine.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group and is activated towards SNAr by the ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for library synthesis.

-

Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation dramatically alters the electronic properties and polarity of the molecule, which can be beneficial for modulating biological activity and pharmacokinetic properties.

-

Cross-Coupling Reactions: While not explicitly shown in the diagram, the C-F bond could potentially participate in certain cross-coupling reactions, although this is generally more challenging than with other halogens.

Potential Applications in Drug Discovery

The unique combination of functional groups in 2-Fluoro-5-methyl-3-(methylthio)pyridine makes it a highly attractive scaffold for medicinal chemistry programs.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the enzyme's ATP binding site. The substituents on the ring can be tailored to occupy specific hydrophobic pockets and introduce additional interactions.

-

Central Nervous System (CNS) Agents: The ability to modulate lipophilicity and basicity through the fluorine and methylthio groups is particularly important for designing drugs that can cross the blood-brain barrier.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral agents.[1] The specific substitution pattern of this molecule could lead to novel compounds with activity against a range of pathogens.

Conclusion

2-Fluoro-5-methyl-3-(methylthio)pyridine, while not extensively documented in the scientific literature, represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its projected synthesis is feasible through established chemical transformations, and its predicted reactivity offers numerous avenues for further functionalization. The strategic combination of a fluorine atom, a methyl group, and a methylthio group on a pyridine scaffold provides a rich design space for medicinal chemists to explore in the quest for new and improved therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine

This document provides a comprehensive technical overview of a plausible synthetic pathway for 2-Fluoro-5-methyl-3-(methylthio)pyridine, a heterocyclic compound of interest for applications in pharmaceutical and agrochemical research. Given the absence of a singular discovery paper, this guide synthesizes established methodologies in pyridine chemistry to construct a logical and efficient synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and sulfur-containing functional groups can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluoro-5-methyl-3-(methylthio)pyridine represents a unique combination of these features: the 2-fluoro substituent activates the ring for nucleophilic aromatic substitution (SNAr) and can modulate pKa, the 5-methyl group provides a lipophilic handle, and the 3-methylthio group offers a site for further chemical elaboration or can participate directly in molecular interactions.[2] This guide delineates a robust, multi-step synthesis designed to produce this valuable research compound.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis begins with the commercially available and inexpensive starting material, 2-hydroxy-5-methyl-3-nitropyridine. The strategy involves a series of functional group interconversions to build the target molecule methodically. The key transformations include chlorination, reduction of the nitro group, diazotization followed by a Sandmeyer-type reaction to install the methylthio group, and finally, a halogen exchange (HALEX) reaction to introduce the fluorine atom.

Caption: Proposed synthetic pathway for 2-Fluoro-5-methyl-3-(methylthio)pyridine.

Detailed Synthesis and Mechanistic Insights

This section provides a step-by-step experimental protocol for the synthesis, accompanied by expert commentary on the rationale behind each procedural choice.

Step 1: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine (1)

The initial step involves the conversion of the hydroxyl group of 1 into a more versatile chloro leaving group. Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for this transformation in the pyridine series.

Expertise & Experience: The hydroxyl group of a 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. This form is not readily displaced. POCl₃ acts as both a chlorinating and a dehydrating agent, converting the pyridone into a chloropyridine, which is an excellent substrate for subsequent nucleophilic substitution reactions. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.

Experimental Protocol:

-

To a solution of 2-hydroxy-5-methyl-3-nitropyridine (1) (5.00 g, 32.4 mmol) in N,N-dimethylformamide (30 mL), add phosphoryl chloride (POCl₃) (4.5 mL, 48.6 mmol) dropwise at 0 °C.[3]

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.[3]

-

After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-methyl-3-nitropyridine (2) as a pale yellow solid.[3]

Step 2: Reduction of the Nitro Group

The nitro group of compound 2 is selectively reduced to a primary amine. This transformation is crucial as the resulting amino group is the precursor to the methylthio functionality via a diazonium salt intermediate.

Expertise & Experience: While various methods exist for nitro group reduction, the use of iron powder in the presence of an acidic activator like ammonium chloride (NH₄Cl) is a classic, cost-effective, and high-yielding method. This heterogeneous reduction is generally chemoselective, leaving the chloro substituent intact under these conditions.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-chloro-5-methyl-3-nitropyridine (2) (4.00 g, 23.2 mmol) and ammonium chloride (1.24 g, 23.2 mmol) in a mixture of ethanol (50 mL) and water (15 mL).

-

Add iron powder (3.88 g, 69.5 mmol) portion-wise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with saturated sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-amino-2-chloro-5-methylpyridine (3), which can often be used in the next step without further purification.

Step 3: Diazotization and Thiolation (Sandmeyer-Type Reaction)

This step introduces the methylthio group by converting the amine 3 into a diazonium salt, which is then displaced by a sulfur nucleophile. This is a classic Sandmeyer reaction, a powerful tool for introducing a wide range of functionalities onto an aromatic ring that would be difficult to install directly.[4][5]

Expertise & Experience: The formation of the diazonium salt from the amine requires cold, acidic conditions with sodium nitrite (NaNO₂). The subsequent reaction with a sulfur nucleophile like sodium thiomethoxide (CH₃SNa) results in the displacement of the diazonium group (N₂), which is an excellent leaving group. This radical-nucleophilic aromatic substitution is often catalyzed by copper(I) salts, though in some cases the reaction proceeds without an explicit catalyst.[4][6]

Experimental Protocol:

-

Add 3-amino-2-chloro-5-methylpyridine (3) (3.00 g, 20.8 mmol) to a solution of concentrated sulfuric acid (5 mL) in water (20 mL) at 0-5 °C.

-

Add a solution of sodium nitrite (1.57 g, 22.8 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa) (1.75 g, 24.9 mmol) in water (15 mL).

-

Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Effervescence (N₂ gas evolution) should be observed.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with 1M NaOH and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to give 2-chloro-5-methyl-3-(methylthio)pyridine (4).

Step 4: Halogen Exchange (HALEX) Reaction

The final step is the conversion of the 2-chloro substituent to the desired 2-fluoro group. This is achieved through a nucleophilic aromatic substitution known as a halogen exchange (HALEX) reaction.

Expertise & Experience: Fluoride is a poor nucleophile in protic solvents but its nucleophilicity is greatly enhanced in polar aprotic solvents at high temperatures. Solvents like sulfolane are ideal for this purpose. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources. The higher reactivity of the 2-position on the pyridine ring, activated by the ring nitrogen, facilitates this substitution.[7][8]

Experimental Protocol:

-

In a high-pressure reaction vessel, combine 2-chloro-5-methyl-3-(methylthio)pyridine (4) (2.00 g, 11.5 mmol), anhydrous potassium fluoride (KF) (1.34 g, 23.0 mmol), and sulfolane (20 mL).

-

Seal the vessel and heat the mixture to 220 °C with vigorous stirring for 12 hours.

-

Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford the final product, 2-fluoro-5-methyl-3-(methylthio)pyridine (5).

Caption: General mechanism of the final SNAr (HALEX) reaction step.

Physicochemical Properties & Characterization

The following table summarizes the expected properties of the target compound.

| Property | Value | Source/Method |

| Chemical Name | 2-Fluoro-5-methyl-3-(methylthio)pyridine | IUPAC Nomenclature |

| Molecular Formula | C₇H₈FNS | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil/liquid | Inferred |

| Boiling Point | Estimated 180-200 °C at 760 mmHg | Analogy[9][10] |

| ¹H NMR (CDCl₃, est.) | δ ~7.9 (d, 1H), ~7.4 (d, 1H), ~2.4 (s, 3H), ~2.3 (s, 3H) | Predicted |

| ¹³C NMR (CDCl₃, est.) | δ ~160 (d), ~148, ~138, ~125, ~120, ~18, ~15 | Predicted |

| ¹⁹F NMR (CDCl₃, est.) | δ ~ -70 to -80 ppm | Predicted |

| Mass Spec (EI) | m/z 157 (M⁺), fragments for loss of CH₃, SCH₃ | Predicted |

Conclusion

This technical guide outlines a comprehensive and logically sound synthetic route to 2-fluoro-5-methyl-3-(methylthio)pyridine from simple, commercially available precursors. By leveraging well-established transformations in pyridine chemistry, including chlorination, nitro reduction, Sandmeyer-type thiolation, and halogen exchange, this pathway provides a reliable framework for researchers to access this and structurally related compounds. The detailed protocols and mechanistic insights are intended to empower scientists in the fields of drug discovery and agrochemical development to synthesize and explore the potential of this novel, functionalized pyridine derivative.

References

- Setliff, F. L. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES.

- Baran, P. S., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024).

- ACS Publications. (2024).

- Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Undheim, K., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 188-191.

- Google Patents. (n.d.). Methylation of pyridines.

-

Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 271-300.

- Organic Letters. (2021).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942-2948.

- Wenkert, E., et al. (1985). Replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl and aryl groups via nickel-induced Grignard reactions. The Journal of Organic Chemistry, 50(8), 1122-1127.

-

Chemfun. (n.d.). 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Fluoro-5-methylpyridine | 2369-19-9 [chemicalbook.com]

- 10. agrochemx.com [agrochemx.com]

2-Fluoro-5-methyl-3-(methylthio)pyridine: A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary

2-Fluoro-5-methyl-3-(methylthio)pyridine represents a high-value trisubstituted heterocyclic scaffold, primarily utilized in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal reactivity profile : the 2-fluoro group serves as a labile handle for nucleophilic aromatic substitution (

This technical guide details the synthesis, reactivity, and application of this intermediate, providing researchers with a self-validating protocol for its integration into drug discovery workflows.

Structural Logic & Pharmacophore Significance

The molecule is defined by three functional handles on the pyridine core, each serving a distinct role in Medicinal Chemistry:

| Position | Substituent | Electronic Effect | Synthetic Role | Biological Role |

| C2 | Fluorine (-F) | Inductive Withdrawal (-I) | Primary Electrophile: Activated for | H-bond acceptor; metabolic stability. |

| C3 | Methylthio (-SMe) | Resonance Donation (+R) / Inductive (-I) | Latent Activator: Oxidizes to -S(O)Me or -SO | H-bond acceptor (if oxidized); hydrophobic interaction (if reduced). |

| C5 | Methyl (-Me) | Inductive Donation (+I) | Steric Modulator: Blocks C5 metabolism; directs electrophilic attack to C6 (if needed). | Fills hydrophobic pockets (e.g., ATP-binding gatekeeper regions). |

Synthetic Accessibility

Core Protocol: Directed Ortho-Lithiation (DoM)

The most reliable route to 2-fluoro-3-(methylthio)pyridines preserves the labile C-F bond by utilizing Directed Ortho-Lithiation (DoM) . The 2-fluorine atom acts as a Directed Metalation Group (DMG), guiding the lithium base to the C3 position.

Experimental Workflow

-

Precursor: 2-Fluoro-5-methylpyridine (Commercial CAS: 2369-19-9).

-

Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Electrophile: Dimethyl disulfide (MeSSMe).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Base Preparation: Charge with anhydrous THF and cool to -78°C . Add LDA (1.1 equiv) dropwise.

-

Deprotonation: Add 2-Fluoro-5-methylpyridine (1.0 equiv) slowly to the LDA solution at -78°C. Stir for 60 minutes.

-

Mechanistic Note: The F atom acidifies the C3 proton. The low temperature prevents nucleophilic attack of the base on the C2-F bond.

-

-

Quenching: Add Dimethyl disulfide (1.2 equiv) dropwise. The solution may change color (often yellow to colorless).

-

Workup: Warm to room temperature. Quench with saturated NH

Cl. Extract with EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

- H NMR Validation: The starting material shows signals for C3-H, C4-H, and C6-H. The product will lose the C3-H signal.

-

Regioselectivity: Confirm no attack at C6 (sterically hindered by C5-Me and less acidic).

Alternative Route: Pd-Catalyzed C-S Coupling

For labs starting with 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) , a Palladium-catalyzed C-S coupling is viable but carries a risk of competitive defluorination.

-

Catalyst: Pd

(dba) -

Reagent: NaSMe.

-

Condition: Toluene, 80°C. Note: Lower temperatures are preferred to prevent

at C2.

Reactivity Profile & "Switch" Mechanism

The power of this intermediate lies in the SMe to SO

The Oxidation Switch

The 3-methylthio group is relatively electron-neutral. Oxidation with m-CPBA or Oxone converts it to a sulfone (-SO

-

Impact: The sulfone is a potent electron-withdrawing group (EWG).

-

Result: The C2-F bond becomes hyper-labile, allowing displacement by weak nucleophiles (e.g., anilines, hindered amines) under mild conditions.

Visualization of Synthetic Pathways

The following diagram illustrates the synthesis and the divergent reactivity pathways.

Caption: Figure 1. Synthesis via Directed Ortho-Lithiation and divergent downstream activation pathways.

Application in Drug Discovery

Kinase Inhibitor Design (EGFR / ALK)